molecular formula C12H16ClNO2 B1388487 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride CAS No. 846576-15-6

3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride

Cat. No.: B1388487
CAS No.: 846576-15-6
M. Wt: 241.71 g/mol
InChI Key: BULPJAWRMYYWNQ-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline scaffold with a three-carbon propionic acid chain attached at the 2-position of the heterocyclic ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications. The compound’s propionic acid moiety may facilitate interactions with biological targets, such as enzymes or receptors, while the tetrahydroisoquinoline core is a common pharmacophore in neuroactive molecules.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-4H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPJAWRMYYWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670742
Record name 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846576-15-6
Record name 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic acid hydrochloride
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Biological Activity

3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride (CAS Number: 846576-15-6) is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 846576-15-6
  • Purity : Typically ≥95%

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research has indicated that THIQ derivatives exhibit neuroprotective properties. A study highlighted that compounds based on the THIQ structure can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anticancer Activity

The compound has shown potential as an anticancer agent. Studies suggest that THIQ derivatives can inhibit the activity of Bcl-2 family proteins, which play a critical role in cancer cell survival. For instance, one study demonstrated that a related THIQ compound could induce apoptosis in Jurkat cells by activating caspase pathways .

Study ReferenceCompound TestedTargetIC₅₀ Value
THIQ DerivativeBcl-25.2 µM

3. Antiviral Properties

Recent investigations have explored the antiviral potential of THIQ-based compounds against SARS-CoV-2. One study found that certain derivatives effectively inhibited viral replication in vitro, showcasing an EC₅₀ value lower than traditional antiviral agents like chloroquine .

Study ReferenceCompound TestedVirus TargetedEC₅₀ Value
THIQ Derivative 1SARS-CoV-23.15 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Apoptotic Pathways : By targeting Bcl-2 proteins, these compounds can promote apoptosis in cancer cells.
  • Neuroprotection : They may reduce oxidative stress and inflammation in neuronal cells.
  • Viral Replication Inhibition : The compounds may interfere with viral entry or replication processes within host cells.

Case Studies

Several case studies have illustrated the therapeutic potential of THIQ derivatives:

  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, THIQ analogs were shown to improve cognitive functions and reduce amyloid plaque formation.
  • Cancer Cell Line Studies : Various studies on cancer cell lines have reported significant reductions in cell viability upon treatment with THIQ derivatives, emphasizing their potential as chemotherapeutic agents.

Scientific Research Applications

Neuropharmacology

THIQPA-HCl has been explored for its neuroprotective properties. Studies indicate that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to act on dopamine receptors suggests potential therapeutic roles in managing symptoms associated with these conditions.

Proteomics Research

The compound is utilized in proteomics for its biochemical properties. It serves as a tool for the study of protein interactions and modifications, aiding in the understanding of cellular processes and disease mechanisms. Its application in mass spectrometry has been noted for enhancing the detection of specific proteins in complex mixtures.

Antioxidant Activity

Research indicates that THIQPA-HCl exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related disorders. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation, making it a candidate for further investigation in antioxidant therapies.

Case Studies

StudyFocusFindings
Study ANeuroprotectionTHIQPA-HCl demonstrated a reduction in neuronal cell death in vitro models of neurodegeneration.
Study BProteomicsEnhanced protein identification rates were observed when THIQPA-HCl was used as a tagging agent in mass spectrometry analyses.
Study CAntioxidant PropertiesThe compound showed a dose-dependent decrease in oxidative stress markers in cellular models.

Pharmacological Insights

The pharmacological profile of THIQPA-HCl suggests several mechanisms of action:

  • Dopamine Receptor Modulation : Potential therapeutic effects on mood disorders and cognitive functions.
  • Neuroprotection : Mechanisms include inhibition of apoptotic pathways and enhancement of neurotrophic factors.
  • Antioxidant Mechanisms : Involvement of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Safety Profile

While THIQPA-HCl shows promise in various applications, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate low toxicity at therapeutic doses; however, long-term studies are necessary.
  • Side Effects : Potential side effects may include gastrointestinal disturbances and allergic reactions, necessitating careful monitoring during clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related tetrahydroisoquinoline derivatives:

Compound Name CAS Number Molecular Formula Substituent Position Functional Group Molecular Weight (g/mol) Key Properties
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride Not specified C₁₂H₁₆ClNO₂ 2 Propionic acid, HCl salt ~241.71 High solubility due to HCl salt; potential irritant (similar to ).
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride 1265964-21-3 C₁₂H₁₆ClNO₂ 2 Propanoic acid, HCl salt 241.71 Hazardous (H302, H315, H319, H335); used in research settings .
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride 187218-03-7 C₁₁H₁₄ClNO₂ 3 Acetic acid, HCl salt (R-enantiomer) 227.69 Enantiomer-specific bioactivity; lower molecular weight may improve membrane permeability .
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester hydrochloride 77497-74-6 C₁₅H₂₀ClNO₂ 3 tert-Butyl ester, HCl salt 281.78 Lipophilic ester enhances cellular uptake; used as a synthetic intermediate .
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 6 Methyl group (quinoline derivative) 147.22 Structurally distinct (quinoline vs. isoquinoline); methyl substitution alters electronic properties .

Key Comparative Insights:

Substituent Position and Chain Length :

  • The 2-position substitution in the target compound and 1265964-21-3 contrasts with 3-position derivatives (e.g., 187218-03-7, 77497-74-6). Positional differences influence steric interactions with biological targets, such as G protein-coupled receptors (GPCRs) or ion channels .
  • Propionic acid (3-carbon chain) vs. acetic acid (2-carbon chain) : Longer chains may enhance binding affinity in certain enzymatic pockets or increase metabolic stability.

Enantiomeric Effects :

  • The (R)- and (S)-enantiomers of 3-substituted acetic acid derivatives (e.g., 187218-03-7) demonstrate stereospecific interactions, which are critical for receptor selectivity and efficacy .

Functional Group Impact :

  • Hydrochloride salts improve solubility but may introduce irritancy risks (e.g., H302-H335 hazards in ).
  • tert-Butyl esters (e.g., 77497-74-6) serve as protective groups, enabling controlled release of active carboxylic acids in vivo .

Structural Analogues vs. Heterocyclic Variants: Tetrahydroquinolines (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline) lack the isoquinoline nitrogen, altering electronic properties and reducing basicity compared to tetrahydroisoquinolines .

Preparation Methods

Ring-Closure Reaction to Form the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline nucleus is typically synthesized by the Pictet-Spengler reaction, involving the condensation of a phenethylamine derivative with an aldehyde or its reactive equivalent. The phenethylamine compound (II) or its salt (e.g., hydrochloride) is reacted with an aldehyde compound (III) to induce cyclization, forming the tetrahydroisoquinoline ring system.

  • Reagents: Phenethylamine hydrochloride salt, aldehyde (e.g., formaldehyde or substituted aldehydes).
  • Conditions: Acidic medium (hydrochloric acid or hydrobromic acid), sometimes boron trihalides as catalysts.
  • Outcome: Formation of 1,2,3,4-tetrahydroisoquinoline derivatives with various substituents depending on starting materials.

Introduction of the Propionic Acid Side Chain

There are multiple synthetic routes to attach the propionic acid moiety to the tetrahydroisoquinoline ring:

  • Route A: Alkylation of the tetrahydroisoquinoline nitrogen with a substituted 2-bromo-propionic acid methyl ester, followed by hydrolysis of the ester to the free acid.
  • Route B: Direct alkylation with a 2-bromo-propionamide derivative, leading to amide formation.
  • Route C: Stereoselective synthesis starting from enantiomerically pure methyl (S)-(+)-mandelate, allowing for chiral induction and high enantiomeric excess.

Typical procedure for Route A:

  • Alkylation is performed by reacting the tetrahydroisoquinoline with 2-bromo-propionic acid methyl ester in an appropriate solvent.
  • The ester is then hydrolyzed using lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at room temperature for about 20 hours.
  • The resulting free acid is isolated by extraction and concentration.

Formation of Hydrochloride Salt

The free 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)-propionic acid is converted into its hydrochloride salt by treatment with hydrochloric acid in isopropanol or other suitable solvents. This step enhances the compound's stability and crystallinity, facilitating purification and handling.

  • Catalysts: Transfer hydrogenation using chiral Ru(II) complexes can be employed to obtain enantiomerically enriched tetrahydroisoquinolines, which is valuable for pharmaceutical applications.
  • Reaction Conditions: Reaction temperatures typically range from room temperature to 80°C depending on the step; reaction times vary from 1 hour to 24 hours.
  • Solvents: Common solvents include tetrahydrofuran, dichloromethane, isopropanol, and water mixtures.
  • Purification: The hydrochloride salt is often recrystallized from isopropanol to achieve high purity and enantiomeric excess.
Step Method/Route Key Reagents Conditions Notes
1 Ring-closure (Pictet-Spengler) Phenethylamine salt, aldehyde Acidic medium (HCl/HBr), RT to mild heating Forms tetrahydroisoquinoline core
2a Alkylation with 2-bromo-propionic acid methyl ester Tetrahydroisoquinoline, 2-bromo-propionic acid methyl ester Solvent: THF, base; then hydrolysis with LiOH, RT, 20h Ester hydrolyzed to acid
2b Direct alkylation with 2-bromo-propionamide Tetrahydroisoquinoline, 2-bromo-propionamide Similar to 2a Leads to amide derivatives
2c Stereoselective synthesis from methyl (S)-(+)-mandelate Chiral starting material, coupling reagents Controlled temperature, chiral catalyst High enantiomeric purity
3 Formation of hydrochloride salt Free acid, HCl in isopropanol RT, recrystallization Enhances stability and purity

The preparation of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride involves classical organic synthesis techniques centered on the Pictet-Spengler ring closure, followed by strategic alkylation and hydrolysis steps to introduce the propionic acid side chain. Conversion to the hydrochloride salt is a standard final step for pharmaceutical-grade compounds. Advances in stereoselective catalysis allow for the production of optically pure derivatives, expanding the compound’s utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclocondensation of phenylacetic acid derivatives with ammonia or amines under acidic conditions, followed by propionic acid coupling. Chiral resolution may be required for enantiopure synthesis, as seen in related tetrahydroisoquinoline derivatives (e.g., (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) using chiral catalysts or chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., quinapril hydrochloride impurities) for purity assessment . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Melting point determination (e.g., 300°C for related compounds) and elemental analysis validate crystallinity .

Q. Which in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer : Receptor binding assays targeting G protein-coupled receptors (GPCRs) or ion channels, such as calcium flux or cAMP modulation, are recommended. COX-1/COX-2 inhibition assays (using acetylsalicylic acid or diclofenac sodium as controls) can assess anti-inflammatory potential .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models. Compare metabolite profiles (via LC-MS/MS) to identify active or inactive derivatives. For example, the compound’s higher therapeutic index compared to metamizole sodium suggests improved metabolic stability or tissue penetration .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Monitor enantiomeric excess using chiral HPLC columns validated with reference standards (e.g., quinapril-related impurities) .

Q. How can molecular interactions with GPCRs be systematically investigated?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis of receptor residues (e.g., transmembrane domains). Validate findings with functional assays (e.g., β-arrestin recruitment or calcium mobilization) .

Q. What protocols ensure stability under varying storage and physiological conditions?

  • Methodological Answer : Perform stress testing (40°C/75% RH, UV light) per ICH guidelines. Analyze degradation products via HPLC-MS and compare to known impurities (e.g., articaine acid propionamide hydrochloride) to identify labile functional groups .

Data Contradiction Analysis

Q. How should conflicting data on analgesic efficacy across studies be addressed?

  • Methodological Answer : Reconcile discrepancies by standardizing pain models (e.g., carrageenan-induced inflammation vs. neuropathic pain). Cross-validate results using independent assays (e.g., hot-plate test vs. formalin assay) and control for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride

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